4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves multiple steps. One common method starts with the preparation of the coumarin core, which is achieved by reacting 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as triethylamine . The resulting intermediate is then reacted with various organic halides to introduce the butyl and phenylpropanoate groups . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with various molecular targets. It is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . The compound also interacts with specific enzymes and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its antimicrobial properties.
2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate: Studied for its potential as an anticancer agent.
Compared to these compounds, 4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is unique due to its specific structural features and the combination of functional groups that contribute to its diverse biological activities .
Properties
Molecular Formula |
C31H31NO6 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C31H31NO6/c1-3-4-15-24-19-28(33)38-29-21(2)27(17-16-25(24)29)37-30(34)26(18-22-11-7-5-8-12-22)32-31(35)36-20-23-13-9-6-10-14-23/h5-14,16-17,19,26H,3-4,15,18,20H2,1-2H3,(H,32,35)/t26-/m0/s1 |
InChI Key |
MOJOKSVZLKHSCA-SANMLTNESA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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